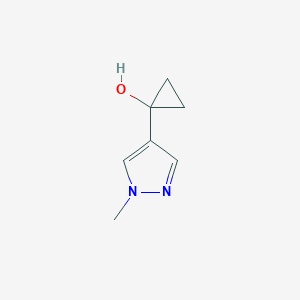
rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans is a chiral compound with significant interest in the field of organic chemistry. This compound features a pyrrolidine ring substituted with a bromophenyl group and a chlorine atom, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dione precursor.
Introduction of Substituents: The bromophenyl and chlorine substituents are introduced via electrophilic aromatic substitution reactions. Common reagents include bromine and chlorine sources under controlled conditions to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter substituents, such as converting the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and chlorine substituents play a crucial role in binding affinity and specificity, influencing the compound’s biological activity. The pyrrolidine ring structure provides a rigid framework that enhances selectivity towards specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-3-(4-fluorophenyl)-4-chloropyrrolidine-2,5-dione, trans
- rac-(3R,4S)-3-(4-methylphenyl)-4-chloropyrrolidine-2,5-dione, trans
- rac-(3R,4S)-3-(4-iodophenyl)-4-chloropyrrolidine-2,5-dione, trans
Uniqueness
rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity, setting it apart from its analogs with different substituents.
Properties
CAS No. |
1807938-88-0 |
|---|---|
Molecular Formula |
C10H7BrClNO2 |
Molecular Weight |
288.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



